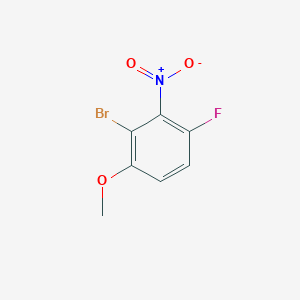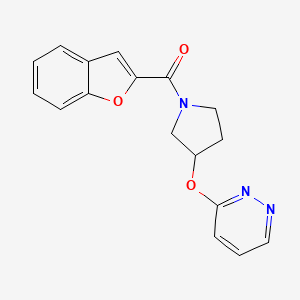![molecular formula C21H17ClN2O4 B2514882 3-chloro-N-[1-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide CAS No. 477864-94-1](/img/structure/B2514882.png)
3-chloro-N-[1-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 3-chloro-N-[1-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide, is a complex molecule that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with chloro- and quinoline-based structures, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of chlorinated benzoquinoline with a suitable amine in the presence of a base such as triethylamine. For example, the synthesis of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide was achieved by reacting 3-chlorobenzo[b]thiophene-2-carboxyl chloride with 8-aminoquinoline . This suggests that the synthesis of the compound of interest might also involve a similar strategy, using a chlorinated benzoquinoline derivative and an amine derived from furylmethyl.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction, which provides detailed information about the crystal system, cell dimensions, and space group . These compounds often crystallize in the monoclinic system and exhibit interactions such as hydrogen bonding, π-π stacking, and CH-π interactions, which contribute to the stability of the structure. These findings can be extrapolated to hypothesize about the molecular structure of the compound of interest, which may also exhibit similar intermolecular interactions.
Chemical Reactions Analysis
Although the provided papers do not detail specific chemical reactions of the compound of interest, the structural motifs present in the related compounds suggest that they may undergo reactions typical of chlorinated aromatic compounds and amides. These could include nucleophilic substitution reactions at the chlorinated carbon or transformations involving the amide functionality.
Physical and Chemical Properties Analysis
Biological Evaluation
Related compounds have been evaluated for their biological activities, such as antioxidant and insecticidal properties . The presence of the chlorobenzoquinoline core is associated with good antioxidant activity, and some derivatives have shown higher insecticidal activity against cotton leafworm than commercial agents like chlorpyrifos . This suggests that the compound of interest may also possess similar biological activities, warranting further investigation.
Applications De Recherche Scientifique
Quinoline and Quinoxaline Derivatives in Scientific Research
Quinoline and quinoxaline derivatives are notable for their wide range of biological activities. They have been extensively studied for their potential applications in medicinal chemistry, including their antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Applications : Quinoline and its derivatives have been recognized for their antimicrobial properties. They exhibit effectiveness against metallic corrosion, which is attributed to their high electron density and ability to form stable chelating complexes with metallic surfaces. This property suggests their potential use in developing new anticorrosive materials and antimicrobial agents (Verma, Quraishi, & Ebenso, 2020).
Anticancer Activities : The structural analogs of the mentioned compound, particularly quinoxaline derivatives, have been investigated for their antitumor properties. These studies underline the potential of quinoxaline and its analogs in exploring antitumor properties, suggesting a pathway for researching the anticancer applications of 3-chloro-N-[1-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide (Pareek & Kishor, 2015).
Supramolecular Chemistry : Benzene-1,3,5-tricarboxamides (BTAs) and related structures show significant potential in supramolecular chemistry due to their self-assembly into nanometer-sized structures. This aspect opens avenues for the compound to be studied for its supramolecular and nanotechnological applications, building on the foundational work on BTAs (Cantekin, de Greef, & Palmans, 2012).
Optoelectronic Materials : The structural analogs of the compound, specifically quinoxaline derivatives, have shown promise in the development of optoelectronic materials. They are studied for their applications in electronic devices, highlighting the potential of the compound for research in photoelectric conversion elements and luminescent elements, among other optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propriétés
IUPAC Name |
3-chloro-N-[1-(furan-2-ylmethyl)-2,5-dioxo-7,8-dihydro-6H-quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c22-14-5-1-4-13(10-14)20(26)23-17-11-16-18(7-2-8-19(16)25)24(21(17)27)12-15-6-3-9-28-15/h1,3-6,9-11H,2,7-8,12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALQMMCOXNOOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2CC3=CC=CO3)NC(=O)C4=CC(=CC=C4)Cl)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[1-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2514799.png)


![(E)-N-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2514803.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2514804.png)

![2-Chloro-4-[(E)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethenyl]-5-methylpyrimidine](/img/structure/B2514810.png)


![1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2514816.png)
![2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2514817.png)
![methyl 4-(((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2514818.png)
![N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide](/img/structure/B2514819.png)
